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molecular formula C12H14O3 B160681 5-Benzoylpentanoic acid CAS No. 4144-62-1

5-Benzoylpentanoic acid

Cat. No. B160681
M. Wt: 206.24 g/mol
InChI Key: AIEMSTCGCMIJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08115029B2

Procedure details

In this example, a solution of 0.1191 g (1.03 mmol) of N-hydroxysuccinimide, 1.1730 g (7.31 mmol) of cyclohexylbenzene and 0.1330 g (0.53 mmol) of cobalt acetate tetrahydrate in 40 ml of acetic acid was heated to 100° C. in a Parr Hastelloy reactor with temperature and pressure transducer. After the temperature reached 100° C., 745 psi of CO2 was introduced into the reactor, then 120 psi of O2 was added slowly to the reactor. The mixture was stirred under pressure for six hours at 100° C., then the pressure was released, and the mixture was cooled to room temperature. The mixture solution was extracted with ethyl acetate then washed with a saturated NaCl solution in water and, dried over Na2SO4 to yield pure white solid 5-benzoylvaleric acid (about 70% yield) after extraction by ethyl acetate with analyses by GC-MS and NMR.
Quantity
0.1191 g
Type
reactant
Reaction Step One
Quantity
1.173 g
Type
reactant
Reaction Step Two
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0.133 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1]N1C(=O)CCC1=O.[CH:9]1([C:15]2C=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:21](=[O:23])=[O:22].O=O>C(O)(=O)C.O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:15]([CH2:16][CH2:17][CH2:18][CH2:19][C:21]([OH:23])=[O:22])(=[O:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.1191 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
1.173 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Step Three
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0.133 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under pressure for six hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture solution was extracted with ethyl acetate
WASH
Type
WASH
Details
then washed with a saturated NaCl solution in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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